molecular formula C19H16ClNO2 B1393913 2-(3-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160254-51-2

2-(3-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No. B1393913
M. Wt: 325.8 g/mol
InChI Key: URXFHTROJWTBMR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(3-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride” can be inferred from its name. It likely contains a quinoline core, which is a heterocyclic compound containing a benzene ring fused to a pyridine ring. The “2-(3-Ethoxyphenyl)” indicates a phenyl group (a benzene ring) attached at the 2-position of the quinoline, with an ethoxy group (an oxygen atom bonded to an ethyl group) at the 3-position of the phenyl group. The “8-methyl” indicates a methyl group attached at the 8-position of the quinoline. The “4-carbonyl chloride” indicates a carbonyl chloride group (a carbon double-bonded to an oxygen and single-bonded to a chlorine) at the 4-position of the quinoline .

Scientific Research Applications

Optical and Material Science Applications

One area where derivatives of quinoline compounds like 2-(3-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride have been explored is in optical and material sciences. For instance, compounds such as 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonate have been synthesized and characterized, showing potential for optical limiting applications due to their nonlinear optical absorption properties at 532 nm using 5 ns laser pulses (Ruanwas et al., 2010).

Synthesis and Crystallography

Another significant application area is in the field of synthetic chemistry and crystallography. Compounds like the trans-rac-[1-Oxo-2-phenethyl-3-(2-thienyl)-1,2,3,4-tetrahydroisoquinolin-4-yl]methyl 4-methylbenzenesulfonate have been synthesized and analyzed, revealing detailed molecular structures and intermolecular interactions (Akkurt et al., 2008).

Organic Synthesis and Catalysis

Derivatives of quinoline are also prominent in catalysis. For example, a study discusses the rhodium(iii)-catalyzed cross-coupling reaction of 8-methylquinolines with various allylic alcohols in water, leading to the synthesis of various γ-quinolinyl carbonyl compounds. These compounds are crucial precursors for constructing bioactive tetrahydroquinoline and azasteroid derivatives (Kim et al., 2017).

Medicinal Chemistry

In the field of medicinal chemistry, quinoline derivatives have been synthesized and investigated for various potential applications. For example, 8-hydroxy-2-methylquinolinium dichlorido(2-methylquinolin-8-olato-κ2 N,O)zincate acetonitrile disolvate has been studied, revealing its coordination chemistry and hydrogen bonding interactions (Najafi et al., 2011).

properties

IUPAC Name

2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-3-23-14-8-5-7-13(10-14)17-11-16(19(20)22)15-9-4-6-12(2)18(15)21-17/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXFHTROJWTBMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501199964
Record name 2-(3-Ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501199964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride

CAS RN

1160254-51-2
Record name 2-(3-Ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160254-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501199964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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